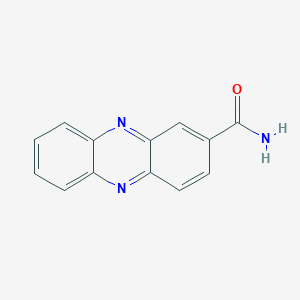

Phenazine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18644-21-8 |

|---|---|

Molecular Formula |

C13H9N3O |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

phenazine-2-carboxamide |

InChI |

InChI=1S/C13H9N3O/c14-13(17)8-5-6-11-12(7-8)16-10-4-2-1-3-9(10)15-11/h1-7H,(H2,14,17) |

InChI Key |

HBUAKGFNHSQHSX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)N |

Synonyms |

2-Phenazinecarboxamide |

Origin of Product |

United States |

Synthetic Methodologies for Phenazine 2 Carboxamide and Analogues

Established Chemical Synthesis Routes for Phenazine-2-carboxamide

Traditional approaches to this compound synthesis primarily involve the construction of the phenazine (B1670421) ring system with the desired substitution pattern incorporated from the outset. These methods often begin with appropriately substituted benzene (B151609) derivatives that are coupled and cyclized to form the tricyclic phenazine core.

Carboxylic Acid Route and its Derivatization to Amides

A primary and versatile method for the synthesis of this compound involves the initial preparation of phenazine-2-carboxylic acid, followed by its conversion to the corresponding amide. This two-step approach allows for the purification of the intermediate carboxylic acid, often leading to a purer final product.

The synthesis of the phenazine-2-carboxylic acid precursor can be achieved through various ring-forming reactions. One common strategy is the condensation of an ortho-phenylenediamine with an ortho-quinone derivative bearing a carboxylic acid group or a precursor that can be later oxidized.

Once phenazine-2-carboxylic acid is obtained, it can be converted to this compound through standard amidation procedures. This typically involves the activation of the carboxylic acid, followed by reaction with an amine source. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia (B1221849) or an appropriate amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can be used to facilitate the direct reaction between the carboxylic acid and the amine.

A specific example involves the synthesis of N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide, which, although a different isomer, demonstrates the general principle of amide formation from the corresponding carboxylic acid. acs.org This highlights the broad applicability of this derivatization strategy.

Table 1: Common Reagents for the Conversion of Phenazine-2-carboxylic Acid to this compound

| Activating Agent/Method | Amine Source | Key Features |

| Thionyl Chloride (SOCl₂) | Ammonia, Primary/Secondary Amines | Forms a highly reactive acyl chloride intermediate. |

| Oxalyl Chloride | Ammonia, Primary/Secondary Amines | Another method to form the acyl chloride, often under milder conditions than SOCl₂. |

| DCC/NHS | Ammonia, Primary/Secondary Amines | Carbodiimide coupling method, proceeds through an activated ester. |

| EDC/NHS | Ammonia, Primary/Secondary Amines | Water-soluble carbodiimide, simplifies product purification. |

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful method for the formation of the phenazine nucleus. These reactions typically involve the coupling of two substituted aniline derivatives or the intramolecular cyclization of a diarylamine precursor, driven by an oxidizing agent. The strategic placement of a carboxyl group on one of the precursors allows for the direct formation of phenazine-2-carboxylic acid or a closely related derivative.

For instance, the synthesis of 8-amino-phenazine-2-carboxylic acid has been achieved through an oxidative cyclization process, showcasing the utility of this approach for accessing functionalized phenazine carboxylic acids. Current time information in Santa Cruz, CA, US. While this example yields a substituted analogue, the underlying principle of forming the phenazine ring via oxidation is a cornerstone of phenazine synthesis.

The choice of oxidant is crucial in these reactions and can range from metal-based reagents to non-metallic oxidants. The reaction conditions, such as solvent and temperature, are also critical for achieving good yields and selectivity.

Lewis Acid Catalysis in Phenazine Ring Formation

Lewis acids can play a significant role in promoting the cyclization reactions that form the phenazine ring. By coordinating to nitrogen or oxygen atoms in the starting materials, Lewis acids can activate the substrates towards nucleophilic attack, thereby facilitating the ring-closing steps.

In the context of phenazine synthesis, a Lewis acid can be employed to catalyze the condensation of ortho-phenylenediamines with ortho-quinones or their equivalents. The Lewis acid can enhance the electrophilicity of the quinone carbonyl carbons, making them more susceptible to attack by the amino groups of the diamine. While specific examples detailing the Lewis acid-catalyzed synthesis of this compound are not abundant in the literature, the general principles of Lewis acid catalysis in heterocyclic synthesis suggest its potential applicability.

Emerging Synthetic Strategies for this compound Derivatives

More contemporary approaches to the synthesis of this compound and its derivatives often focus on the late-stage functionalization of a pre-formed phenazine core. These methods offer greater flexibility and efficiency, allowing for the rapid generation of diverse analogues from a common intermediate.

Direct Functionalization of Preformed Phenazine Cores

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the introduction of functional groups onto an aromatic core without the need for pre-installed activating or directing groups. For the synthesis of this compound derivatives, this could involve the direct amidation or carboxylation of the phenazine ring at the 2-position.

While still a developing area for phenazine chemistry, the principles of C-H activation suggest that with the appropriate catalyst and reaction conditions, it may be possible to selectively functionalize the C2-H bond of phenazine. This would provide a highly atom-economical route to this compound and its analogues.

Palladium-Catalyzed Amination (e.g., Buchwald–Hartwig Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of C-N bonds. researchgate.net This methodology allows for the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing this compound derivatives, this reaction could be employed by starting with a 2-halophenazine (e.g., 2-chlorophenazine (B179647) or 2-bromophenazine). The halogen at the 2-position serves as a handle for the palladium-catalyzed introduction of an amino group, which could be a precursor to the carboxamide or, in some cases, the direct introduction of a carboxamide-containing moiety. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. wiley.com This approach offers a convergent and flexible route to a wide range of N-substituted this compound analogues.

Table 2: Key Components of the Buchwald-Hartwig Amination for this compound Synthesis

| Component | Role | Examples |

| Palladium Precursor | Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the palladium catalyst | Buchwald's biarylphosphines, Hartwig's Josiphos ligands |

| Base | Promotes the deprotonation of the amine | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Substrate | Provides the phenazine core with a leaving group | 2-Chlorophenazine, 2-Bromophenazine |

| Nucleophile | Source of the nitrogen atom | Ammonia, primary amines, secondary amines |

Optimization of Synthesis Parameters for this compound Production

The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of several key reaction parameters. These include the appropriate selection of solvents and reaction conditions, precise control over temperature and reaction duration, and the application of effective post-synthesis purification techniques. Methodical optimization of these factors is crucial for maximizing yield, ensuring high purity, and enabling the scalable production of these heterocyclic compounds.

Solvent Selection and Reaction Conditions

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of the final product in the synthesis of phenazine derivatives. The synthesis of related compounds, such as dimethyl phenazine-2,8-dicarboxylate, has been successfully achieved using a variety of organic solvents, with the selection depending on the specific reaction step. For instance, in the crucial intramolecular Buchwald-Hartwig N-arylation step to form the phenazine core, toluene has been employed as the reaction solvent. rroij.com For subsequent modifications, such as the conversion of a carboxylic acid to a carboxamide, polar aprotic solvents like dimethylformamide (DMF) are often utilized. rroij.com

The reaction conditions also encompass the choice of catalysts, ligands, and bases, which work in concert with the solvent to facilitate the desired transformation. In the synthesis of dimethyl phenazine-2,8-dicarboxylate, a palladium catalyst (Pd₂(dba)₃) in combination with a bulky phosphine ligand (rac-BINAP) and a base (caesium carbonate) was found to be effective. rroij.com The conversion of the corresponding diacid to a diamide, a reaction analogous to the formation of this compound, can be achieved using a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) in DMF. rroij.com

| Parameter | Condition for Phenazine Core Synthesis (Analogous) rroij.com | Condition for Amide Formation (Analogous) rroij.com |

| Solvent | Toluene | Dimethylformamide (DMF) |

| Catalyst/Reagent | Pd₂(dba)₃, rac-BINAP, Cs₂CO₃ | 1,1'-Carbonyldiimidazole (CDI) |

| Atmosphere | Nitrogen | Not specified |

Temperature and Reaction Time Control

In the synthesis of dimethyl phenazine-2,8-dicarboxylate via an intramolecular Buchwald-Hartwig N-arylation, the reaction mixture is typically heated to reflux in toluene, which is approximately 110°C, for a duration of 18 hours. rroij.com For the subsequent conversion to a diamide using CDI, the reaction is initially carried out at 50°C. rroij.com Optimization of these parameters is essential to ensure complete conversion of the starting materials while minimizing degradation or side reactions. The progress of the reaction is often monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. rroij.com

| Reaction Step | Temperature | Reaction Time |

| Intramolecular Buchwald-Hartwig N-arylation (Analogous) rroij.com | Reflux (approx. 110°C) | 18 hours |

| Amide Formation (Analogous) rroij.com | 50°C | Not specified |

Post-Synthesis Purification Techniques for High Purity (e.g., Column Chromatography, Recrystallization)

Following the chemical synthesis, the crude product containing this compound must undergo purification to remove unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a common analytical technique used to assess the purity of the final compound. mdpi.com For preparative purification, column chromatography and recrystallization are the most widely employed methods.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel. The choice of eluent (solvent system) is critical for achieving good separation. For phenazine derivatives, solvent systems of varying polarities are used. Common eluents include mixtures of hexane and ethyl acetate, or dichloromethane (B109758) and ethyl acetate. thaiscience.info For instance, in the purification of phenazine-1-carboxamide (B1678076), a gradient of hexane and ethyl acetate has been utilized. rroij.com The fractions are collected and analyzed, often by TLC, to identify those containing the pure product. researchgate.net

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled slowly to allow the formation of pure crystals. The choice of solvent is crucial; the target compound should be soluble at high temperatures but sparingly soluble at low temperatures. For phenazine-1-carboxylic acid, a precursor to the amide, recrystallization from a mixture of acetonitrile and ethanol has been reported to yield pure yellow-green crystals. mdpi.com Chloroform has also been used for the crystallization of phenazine-1-carboxamide, resulting in the formation of yellow needles upon slow evaporation. core.ac.uk

| Purification Technique | Stationary Phase/Solvent System | Typical Outcome |

| Column Chromatography | Silica gel with hexane/ethyl acetate or dichloromethane/ethyl acetate gradients rroij.comthaiscience.info | Separation of the target compound from impurities, yielding a partially or fully purified product. |

| Recrystallization | Acetonitrile/ethanol mixture mdpi.com or chloroform core.ac.uk | Formation of high-purity crystals of the final product. |

Biosynthetic Pathways and Metabolic Engineering of Phenazine 2 Carboxamide

Microbial Producers of Phenazine-2-carboxamide and Related Phenazines

Phenazines are synthesized by a wide range of bacteria found in diverse environments, from soil and marine habitats to clinical settings. mdpi.comasm.orgnih.gov While the core phenazine (B1670421) structure is conserved, different bacterial species and even strains within a species can produce a unique array of phenazine derivatives. mdpi.complos.org

The genus Pseudomonas is the most extensively studied group of phenazine producers. mdpi.com Fluorescent pseudomonads, in particular, are well-known for synthesizing a variety of these compounds. asm.orgnih.gov

Pseudomonas chlororaphis : Various strains of P. chlororaphis are known producers of phenazines. For instance, strain PCL1391 produces phenazine-1-carboxamide (B1678076) (PCN), which is crucial for its ability to control tomato foot and root rot. nih.govapsnet.org Other strains, like HT66 and GP72, also produce an array of phenazines including PCN, phenazine-1-carboxylic acid (PCA), and 2-hydroxyphenazine (B1496473) (2-OH-PHZ). mdpi.comnih.gov

Pseudomonas aeruginosa : This opportunistic human pathogen is a prolific producer of several redox-active phenazines. nih.gov Strains like PAO1 can synthesize pyocyanin (B1662382), PCA, 1-hydroxyphenazine (B607933) (1-OH-PHZ), and phenazine-1-carboxamide (PCN). asm.orgnih.gov The production of these compounds is linked to the bacterium's virulence and its ability to compete with other microbes. nih.govnih.gov While many Pseudomonas species produce PCA, the ability to convert it to PCN is a strain-specific trait. nih.gov

Table 1: Selected Phenazine-Producing Pseudomonas Strains and their Products

| Species | Strain | Key Phenazine Products | Reference(s) |

|---|---|---|---|

| Pseudomonas chlororaphis | PCL1391 | Phenazine-1-carboxamide (PCN) | nih.govapsnet.org |

| Pseudomonas chlororaphis | HT66 | Phenazine-1-carboxamide (PCN) | mdpi.comnih.gov |

| Pseudomonas chlororaphis | 30-84 | Phenazine-1-carboxylic acid (PCA), 2-hydroxy-PCA (2-OH-PCA) | plos.orgnih.gov |

| Pseudomonas aeruginosa | PAO1 | Pyocyanin (PYO), Phenazine-1-carboxylic acid (PCA), Phenazine-1-carboxamide (PCN), 1-hydroxyphenazine (1-OH-PHZ) | asm.orgnih.gov |

While pseudomonads are famous for producing simple phenazines, bacteria from the phylum Actinobacteria, particularly the genus Streptomyces, are known to synthesize more structurally complex phenazine derivatives. beilstein-journals.orgresearchgate.net Streptomyces and other actinomycetes, such as Nocardiopsis and Brevibacterium, are significant producers of these compounds. asm.orgnih.govnih.gov Phenazine-1,6-dicarboxylic acid (PDC) is a characteristic product of Streptomyces species, in contrast to the PCA typically produced by Pseudomonas. mdpi.comnih.gov However, phenazine-1-carboxamide (PCN) has also been isolated from Streptomyces, indicating their metabolic versatility. nih.gov The biosynthetic gene clusters in these bacteria can differ significantly from those found in Pseudomonas. asm.orgbeilstein-journals.org

Elucidation of this compound Biosynthetic Gene Clusters

The genetic foundation for phenazine production is highly conserved across different bacterial species, revolving around a core set of genes often organized in an operon. The diversity of phenazine compounds arises from additional, strain-specific modifying genes that act on the core phenazine structure.

The biosynthesis of the fundamental phenazine scaffold begins with chorismic acid from the shikimate pathway. worktribe.com A set of seven core genes, designated phzA through phzG, encodes the enzymes required for this conversion. nih.govbeilstein-journals.org In Pseudomonas aeruginosa PAO1, two homologous and functional copies of this operon exist: phz1 (phzA1B1C1D1E1F1G1) and phz2 (phzA2B2C2D2E2F2G2). asm.orgnih.govplos.orgnih.gov Both of these operons are capable of directing the synthesis of the precursor molecule, phenazine-1-carboxylic acid (PCA). asm.orgnih.gov The presence of two operons suggests a complex regulatory system that allows the bacterium to fine-tune phenazine production in response to environmental cues. worktribe.complos.orgnih.gov This core gene cluster is highly conserved among fluorescent Pseudomonas species but differs significantly from those in other phenazine-producing genera like Burkholderia and Streptomyces. asm.orgnih.gov

The structural variety of phenazines is achieved through the action of modifying enzymes that catalyze transformations of the PCA precursor. The synthesis of phenazine-1-carboxamide from PCA is controlled by a specific phenazine-modifying gene, phzH. asm.orgnih.gov This gene was first identified in P. chlororaphis PCL1391, where it was found downstream of the core phzA-G cluster. nih.govapsnet.org The PhzH protein shows homology to asparagine synthetases, indicating it functions as a transamidase that converts the carboxylic acid group of PCA into a carboxamide group, using glutamine as an amino donor. nih.govmdpi.com

A mutation in the phzH gene in P. chlororaphis PCL1391 resulted in the accumulation of PCA and the loss of PCN production, confirming the gene's function. nih.govapsnet.org This loss of PCN production directly correlated with a loss of the strain's biocontrol activity against certain fungal pathogens. nih.gov The phzH gene has also been identified in P. aeruginosa PAO1, where it is responsible for the synthesis of PCN in that organism. asm.orgnih.govnih.gov Other modifying genes in Pseudomonas include phzM and phzS (for pyocyanin synthesis) and phzO (for 2-hydroxylated phenazines). nih.govworktribe.com

Metabolic Engineering Strategies for Enhanced this compound Production

The valuable biological activities of PCN have driven efforts to improve its production through metabolic engineering. These strategies primarily focus on manipulating the genetics and fermentation conditions of high-yield producing strains, such as Pseudomonas chlororaphis.

One successful approach involves the targeted knockout of negative regulatory genes. In P. chlororaphis HT66, the inactivation of repressor genes such as psrA and rpeA led to a significant increase in PCN yield, with the double mutant showing a more than three-fold increase in production. nih.gov Further engineering of a high-yield P. chlororaphis strain by deleting negative regulators like lon, parS, and prA resulted in a strain that could produce 4.10 g/L of PCN. researchgate.net

Another strategy involves genetic modification to redirect metabolic flux towards PCN. In one study, the phzO gene (which converts PCA to 2-OH-PCA) in P. chlororaphis Qlu-1 was replaced with the phzH gene from P. aeruginosa. acs.org This modification successfully redirected the metabolic pathway to accumulate PCN. Further enhancements, including knocking out negative regulatory factors and optimizing the shikimate pathway (the source of the chorismate precursor), combined with fed-batch fermentation, pushed the final PCN titer to an impressive 11.45 g/L. acs.org Optimization of the fermentation medium, particularly the nitrogen source, is also critical, as glutamine is a direct precursor in the PhzH-catalyzed reaction. mdpi.com These studies demonstrate that engineered P. chlororaphis can serve as a potent cell factory for the industrial-scale production of PCN. mdpi.comnih.gov

Table 2: Examples of Metabolic Engineering Strategies for Enhanced PCN Production in P. chlororaphis

| Strain | Engineering Strategy | Result | Reference(s) |

|---|---|---|---|

| P. chlororaphis HT66 | Inactivation of negative regulators (psrA, rpeA) | 3.06-fold increase in PCN production in rpeA mutant | nih.gov |

| P. chlororaphis HT66 | Knockout of negative regulators (lon, parS, prA) | PCN titer of 4.10 g/L | researchgate.net |

Genetic Manipulation of Biosynthetic Pathways

Genetic manipulation of the phenazine biosynthetic pathway offers a powerful strategy for enhancing the production of specific phenazine compounds and creating novel derivatives. The core pathway originates from the shikimate pathway, with chorismic acid serving as a key precursor. acs.orgfrontiersin.orgmdpi.com The enzymes responsible for converting chorismate into the phenazine core, phenazine-1-carboxylic acid (PCA), are encoded by the highly conserved phzABCDEFG gene cluster. mdpi.comnih.gov

Metabolic engineering efforts often focus on increasing the flux through this central pathway. For instance, in Pseudomonas chlororaphis, enhancing the supply of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) can boost the shikimate pathway, leading to higher phenazine yields. frontiersin.org Overexpression of key biosynthetic genes is a common approach. In one study, co-expression of a flavin reductase (Fre) was used to improve the FADH2 regeneration required by the monooxygenase PhzO, thereby increasing the conversion of PCA to its hydroxylated derivative. researchgate.net

Furthermore, heterologous expression of modifying enzymes allows for the creation of artificial pathways and the production of new phenazine compounds. acs.org Researchers have successfully introduced enzymes from different organisms into P. chlororaphis to generate novel structures. For example, the heterologous expression of the prenyltransferase PpzP from Streptomyces anulatus in P. chlororaphis P3 led to the synthesis of the terpenoid phenazine, endophenazine A. nih.gov Similarly, the introduction of the asparagine synthase PhzH is responsible for the conversion of PCA into phenazine-1-carboxamide (PCN), a structural isomer of this compound. mdpi.comasm.orgbiorxiv.org Such strategies highlight the potential for engineering strains to produce specific amides like this compound by introducing or modifying the relevant amidotransferase enzymes.

Table 1: Key Genes in Phenazine Biosynthesis and Modification

| Gene | Encoded Enzyme | Function | Organism Example |

|---|---|---|---|

| phzA-G | Core biosynthetic enzymes | Synthesis of phenazine-1-carboxylic acid (PCA) from chorismate | Pseudomonas spp. |

| phzO | Aromatic monooxygenase | Hydroxylation of PCA to 2-OH-PCA | Pseudomonas chlororaphis 30-84 |

| phzS | Flavin-containing monooxygenase | Converts PCA to 1-hydroxyphenazine (1-OH-PHZ) | Pseudomonas aeruginosa PAO1 |

| phzM | Phenazine-specific methyltransferase | Converts PCA to 5-methylphenazine-1-carboxylate | Pseudomonas aeruginosa PAO1 |

| phzH | Asparagine synthase/Amidotransferase | Converts PCA to phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis PCL1391 |

Quorum-Sensing System Modulation in Phenazine Production

The biosynthesis of phenazines in many bacteria, particularly Pseudomonas species, is tightly regulated by cell-density-dependent signaling networks known as quorum-sensing (QS) systems. mdpi.com These systems allow bacteria to coordinate gene expression across a population, delaying the production of secondary metabolites like phenazines until a sufficient cell density is reached. mdpi.com The most well-characterized QS system controlling phenazine production is the PhzI/PhzR system. mdpi.complos.org The PhzI enzyme synthesizes N-acyl-homoserine lactone (AHL) signal molecules. mdpi.com When AHLs accumulate to a threshold concentration, they bind to the transcriptional regulator PhzR, which in turn activates the expression of the phz biosynthetic operon. mdpi.complos.org

Consequently, modulation of these QS systems is a key strategy for metabolic engineering. In P. chlororaphis 30-84, the PhzR/PhzI system is located directly upstream of the phenazine biosynthetic operon and is essential for its expression. plos.org Research has shown that deleting a specific 90-base-pair sequence in the 5'-untranslated region of phzX in this strain resulted in a four-fold increase in phenazine gene expression and significantly higher phenazine production. plos.org This suggests the sequence contains secondary structures that negatively regulate the expression of both the biosynthetic and the QS genes. plos.org

In addition to the primary PhzI/PhzR system, other regulatory networks also influence phenazine production. The Gac/Rsm system, a two-component global regulatory system, also plays a crucial role by controlling the expression of small non-coding RNAs that modulate the translation of biosynthetic genes. mdpi.complos.org In some strains, multiple QS systems can be present. P. chlororaphis subsp. aurantiaca StFRB508, for example, has two AHL systems, PhzI/R and AurI/R, both of which were found to be involved in the production of PCA. nih.gov Disruption of the phzI gene drastically reduced PCA production, and a double mutant (phzI and aurI) completely abolished it. nih.gov Understanding and manipulating the interplay between these complex regulatory circuits is critical for maximizing the output of target phenazines.

Triggering Silent Gene Clusters for Novel Derivatives

Bacterial genomes often contain numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. rsc.orgjmicrobiol.or.kr These silent BGCs represent a vast, untapped reservoir of novel natural products, including new phenazine derivatives. rsc.orgamericanelements.com Activating these clusters is a promising strategy for drug discovery and the generation of structurally diverse compounds.

Several methods have been developed to awaken silent BGCs. One effective approach is promoter engineering, where a silent cluster is placed under the control of a strong, constitutive promoter. rsc.orgjmicrobiol.or.kr This strategy was successfully used to activate a silent phenazine BGC in Streptomyces tendae Tü1028. rsc.org Although the cluster was inactive in both the native host and a heterologous host, introducing a constitutive promoter led to the production of PCA and a novel conjugate, PCA-L-glutamine. rsc.org Similarly, refactoring a cryptic hybrid phenazine-type BGC from the marine actinomycete Streptomyces sp. CNB-091 through promoter replacement resulted in the production of over 100 phenazine compounds, including bioactive streptophenazines with a rare N-formylglycine attachment. nih.gov

Another strategy involves mimicking the natural environmental or ecological triggers that may activate these pathways in their native habitat. In Xenorhabdus szentirmaii, which contains two phenazine BGCs, a silent cluster was triggered by simulating the bacteria's natural growth conditions and employing a promoter-exchange strategy. acs.org This led to the production of a series of novel phenazine derivatives. acs.org The activation of silent clusters not only expands the chemical diversity of known phenazines but also provides new enzymes and biosynthetic pathways that can be harnessed for further metabolic engineering.

Non-Enzymatic Condensation Routes in Phenazine Biosynthesis

While most steps in phenazine biosynthesis are catalyzed by specific enzymes, non-enzymatic reactions can also play a crucial role, particularly in the formation of complex derivatives. acs.orgmdpi.com The core biosynthesis involves highly unstable intermediates that can undergo spontaneous chemical transformations. acs.org For example, the biosynthesis of the phenazine core precursors PCA and phenazine-1,6-dicarboxylic acid (PDC) proceeds through the intermediate trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). acs.orgresearchgate.net This is converted to another unstable intermediate, which can rapidly and spontaneously convert to dihydro-PCA (DHPCA) and dihydro-PDC (DHPDC) before a final enzymatic oxidation step. acs.orgnih.gov

More complex non-enzymatic reactions have been observed in the biosynthesis of novel phenazine derivatives. In Xenorhabdus szentirmaii, the activation of a silent gene cluster revealed the production of complex phenazine-polyketides. The study of this pathway included the investigation of non-enzymatic condensation synthesis routes, highlighting nature's use of both enzymatic control and spontaneous chemical reactivity to generate structural diversity. acs.org These findings suggest that the final structure of a phenazine metabolite can be the result of a combination of genetically programmed enzymatic steps and subsequent, spontaneous chemical reactions, offering additional avenues for the generation of novel compounds. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Phenazine-1-carboxylic acid | PCA |

| Phenazine-1,6-dicarboxylic acid | PDC |

| 2-hydroxyphenazine | 2-OH-PHZ |

| 2-hydroxyphenazine-1-carboxylic acid | 2-OH-PCA |

| Phenazine-1-carboxamide | PCN |

| Pyocyanin | PYO |

| trans-2,3-dihydro-3-hydroxyanthranilic acid | DHHA |

| Phosphoenolpyruvate | PEP |

| Erythrose 4-phosphate | E4P |

| N-acyl-homoserine lactone | AHL |

| Endophenazine A | - |

| Streptophenazine | - |

Molecular Mechanisms of Biological Activity of Phenazine 2 Carboxamide

Redox Activity and Reactive Oxygen Species (ROS) Generation

A hallmark of the phenazine (B1670421) class of compounds is their redox activity, a characteristic that is central to their biological impact. Phenazine-2-carboxamide, by virtue of its chemical structure, is an active participant in cellular oxidation-reduction reactions. This ability to shuttle electrons is a critical component of its mechanism of action. Phenazines are known to act as electron shuttles to alternative terminal acceptors and can modify the cellular redox state.

The diverse biological activities of phenazines, including their antimicrobial and anticancer properties, are largely conferred by the high redox activity of the phenazine molecule and its ability to reduce molecular oxygen to generate reactive oxygen species (ROS). researchgate.net These highly reactive molecules, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can inflict damage on a wide array of cellular components.

The foundation of this compound's redox activity lies in its extended π-conjugated system. The phenazine core, an aromatic tricycle, provides a delocalized electron network that can readily accept and donate electrons, thereby facilitating redox cycling. This structural feature enhances the stability of the radical intermediates formed during these electron transfer processes. The ability of the phenazine nucleus to be repeatedly oxidized and reduced allows it to act as a catalyst for the generation of ROS, turning over small amounts of the compound to produce a significant oxidative effect.

By participating in redox cycling, this compound can lead to the generation of ROS within target organisms. This overproduction of ROS can overwhelm the cell's natural antioxidant defenses, leading to a state of oxidative stress. This stress can have a range of deleterious effects, including lipid peroxidation, protein damage, and DNA strand breaks, ultimately contributing to the compound's antimicrobial or cytotoxic activity. researchgate.net While the general mechanism of ROS generation is a known attribute of phenazines, the specific potency of this compound in inducing oxidative stress in various organisms is an area that warrants further detailed investigation.

| Feature | Description | Implication for Biological Activity |

| Core Structure | Planar, tricyclic aromatic phenazine ring. | Facilitates interaction with planar molecules like DNA bases. |

| π-Conjugation | Extended delocalized electron system across the three rings. | Underpins the ability to accept and donate electrons, crucial for redox cycling. |

| Redox Cycling | Capacity to undergo repeated oxidation and reduction. | Enables catalytic generation of Reactive Oxygen Species (ROS). |

| ROS Generation | Production of superoxide, hydrogen peroxide, etc. | Induces oxidative stress in target cells, leading to damage of cellular macromolecules. |

Interaction with Nucleic Acids

The planar geometry of the this compound molecule suggests a predisposition for interaction with nucleic acids. The large, flat surface area of the phenazine ring system is well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. Such interactions can disrupt the normal structure and function of DNA, leading to significant biological consequences.

The planar phenazine structure is thought to facilitate intercalation into DNA. This mode of binding involves the insertion of the flat aromatic rings between the stacked base pairs of DNA. This can be further stabilized by π-π stacking interactions between the phenazine core and the DNA bases. The specific position of the carboxamide group on the phenazine ring can influence the binding affinity and sequence selectivity of the molecule. While the potential for DNA intercalation is a strong hypothesis based on molecular structure, detailed experimental studies are needed to fully elucidate the specific binding mode and affinity of this compound.

Interference with the DNA template through intercalation or other binding modes can have a direct impact on crucial cellular processes such as DNA replication. By distorting the helical structure of DNA, this compound can obstruct the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands. This would lead to an inhibition of DNA synthesis, ultimately halting cell division and proliferation. While some phenazine derivatives have been shown to inhibit DNA synthesis, direct evidence for this mechanism for this compound is not yet extensively documented.

Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. Certain phenazine derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. These compounds, often referred to as "topoisomerase poisons," act by stabilizing the transient covalent complex formed between the enzyme and DNA. This leads to the accumulation of DNA strand breaks, which can trigger programmed cell death. The potential for this compound to act as a topoisomerase inhibitor is an area of significant interest, though the activity of more complex substituted phenazines suggests that the core structure is a viable scaffold for targeting these enzymes.

| Proposed Mechanism | Molecular Action | Consequence for Target Cell |

| DNA Intercalation | Insertion of the planar phenazine ring between DNA base pairs. | Distortion of the DNA double helix, potential for reading frame mutations. |

| Inhibition of DNA Synthesis | Steric hindrance of DNA polymerase progression along the DNA template. | Arrest of the cell cycle and inhibition of cell proliferation. |

| Topoisomerase I/II Interference | Stabilization of the enzyme-DNA cleavage complex. | Accumulation of DNA strand breaks, induction of apoptosis. |

Inhibition of RNA Synthesis

The ability of phenazine compounds to interfere with nucleic acid synthesis is a recognized aspect of their biological activity. While direct studies on this compound are limited, research on related compounds suggests a potential mechanism of action. For instance, certain N-arylamides of 9-substituted phenazine-1-carboxylic acids have been identified as potent inhibitors of RNA synthesis. aai.org These compounds were shown to significantly inhibit the in vitro transcription process in a model system using the DNA-dependent RNA polymerase of phage T7. aai.org

Furthermore, a class of related compounds, bis(phenazine-1-carboxamides), have been reported to act as dual inhibitors of topoisomerase I and topoisomerase II. nih.govacs.org These enzymes are critical for managing DNA topology during replication and transcription. By poisoning these enzymes, the compounds prevent the re-ligation of the DNA strand, leading to DNA breaks and the ultimate cessation of RNA synthesis and other vital cellular processes. nih.govacs.org Although these findings pertain to derivatives of phenazine-1-carboxamide (B1678076), the shared phenazine core suggests that this compound could potentially exert similar inhibitory effects on RNA synthesis, a hypothesis that requires direct experimental validation.

Enzyme Inhibition Studies

The phenazine scaffold is a versatile structure capable of interacting with a variety of enzymes, leading to the inhibition of key metabolic and regulatory pathways.

A significant body of research has focused on the inhibitory effects of phenazine-1-carboxamide (PCN), the structural isomer of this compound, on histone acetyltransferase (HAT) enzymes. Specifically, PCN is a potent inhibitor of FgGcn5, a crucial HAT enzyme in the plant pathogenic fungus Fusarium graminearum. mpu.edu.monih.govnih.gov

Structural and biochemical studies have revealed that PCN acts as a competitive inhibitor. nih.gov It binds directly to the histone acetyltransferase (HAT) domain of FgGcn5, occupying the binding site of the enzyme's cosubstrate, acetyl-CoA. nih.gov This direct competition prevents the binding of acetyl-CoA and thereby blocks the acetylation function of the enzyme. mpu.edu.monih.gov Molecular dynamics simulations have identified key amino acid residues in the FgGcn5 binding cleft, such as Leu96, Arg121, Phe133, Tyr169, and Tyr201, that are crucial for the interaction with PCN. mpu.edu.monih.gov This inhibition of histone acetylation disrupts gene regulation, leading to suppressed fungal growth, virulence, and mycotoxin production. nih.gov

Given that this compound shares the same molecular formula and core structure as PCN, it is plausible that it could interact with HAT enzymes in a similar manner. However, the different positioning of the carboxamide group would likely influence the binding affinity and inhibitory potency, a subject that requires dedicated investigation.

Table 1: Key Amino Acid Residues in FgGcn5 Involved in Binding Phenazine-1-carboxamide (PCN)

| Residue | Role in Inhibition | Reference |

|---|---|---|

| Leu96 (L96) | Forms part of the binding cleft for PCN | mpu.edu.monih.gov |

| Arg121 (R121) | Key interaction site for PCN binding | mpu.edu.monih.gov |

| Phe133 (F133) | Contributes to the binding pocket | mpu.edu.monih.gov |

| Tyr169 (Y169) | Essential for interaction with PCN | mpu.edu.monih.gov |

| Tyr201 (Y201) | Involved in preventing histone H3 binding | mpu.edu.monih.gov |

The broader phenazine class has been explored for its inhibitory activity against other critical enzyme families, including kinases and proteases.

Kinase Inhibition: Various phenazine derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling. For example, some synthetic phenazine derivatives have been shown to act as dual inhibitors of topoisomerase I and II, enzymes with kinase-like activity. nih.govmdpi.com Other studies have focused on developing phenazine-based compounds as inhibitors for specific kinases involved in cancer, such as FMS-like tyrosine kinase-3 (FLT3). researchgate.net While these studies establish the potential of the phenazine scaffold, specific research into this compound as a kinase inhibitor is needed.

Protease Inhibition: Protease inhibitors are crucial for controlling diseases where proteolysis is dysregulated. researchgate.net Research into phenazine derivatives has uncovered potential protease inhibitory activity. For instance, newly synthesized imidazole-phenazine derivatives have demonstrated inhibitory effects against the DENV2 NS2B-NS3 protease, a key enzyme for dengue virus replication. researchgate.net These findings highlight the adaptability of the phenazine structure for targeting different enzyme active sites. The potential for this compound to act as a protease inhibitor remains an open area for research.

Phenazines are redox-active molecules, and this property underpins their interaction with cellular redox enzymes like thioredoxin reductase (TrxR). TrxR is a critical enzyme in maintaining the cellular redox balance and is a target in cancer therapy. nih.gov

Studies have shown that phenazine analogues can effectively inhibit this enzyme. A pyrano[3,2-a]phenazine derivative, named CPUL-1, was identified as an inhibitor of thioredoxin reductase 1 (TrxR1). nih.govnih.gov This inhibition leads to an increase in reactive oxygen species (ROS), which in turn affects downstream signaling pathways. nih.gov In another study, transcriptomic analysis of Pseudomonas chlororaphis revealed that the production of its native phenazines led to a significant upregulation in the expression of trxB, a gene encoding a thioredoxin-disulfide reductase, suggesting a cellular response to phenazine-induced redox stress. plos.org These findings indicate that phenazines can profoundly impact the thioredoxin system. The specific effect of this compound on thioredoxin reductase activity is yet to be determined but represents a promising avenue of investigation.

Recent research has implicated phenazines in the modulation of central energy metabolism through enzymes like pyruvate (B1213749) dehydrogenase. This enzyme complex is a critical link between glycolysis and the citric acid cycle.

A study on the antifungal mechanism of phenazine-1-carboxamide (PCN) against the phytopathogenic fungus Didymella segeticola showed that PCN treatment interferes with energy metabolism. apsnet.orgapsnet.orgresearchgate.net Transcriptomic and molecular docking analyses identified pyruvate dehydrogenase as a key target of PCN. apsnet.orgapsnet.org The binding of PCN to this enzyme, predicted with a low free energy of -10.7 kcal/mol, is thought to disrupt its function, leading to reduced ATP generation and ultimately inhibiting fungal growth. apsnet.orgapsnet.orgresearchgate.net Similarly, studies on phenazine-1-carboxylic acid (PCA) found that it caused the down-regulation of pyruvate dehydrogenase in the bacterium Xanthomonas oryzae pv. oryzae. tamu.edu These consistent findings for the 1-isomer and its parent acid strongly suggest that this compound may also possess the ability to interfere with this fundamental metabolic enzyme.

Table 2: Investigated Effects of Phenazine Derivatives on Pyruvate Dehydrogenase

| Compound | Organism | Finding | Reference |

|---|---|---|---|

| Phenazine-1-carboxamide (PCN) | Didymella segeticola | Identified as a candidate target protein via molecular docking, interfering with energy metabolism. | apsnet.orgapsnet.org |

| Phenazine-1-carboxylic acid (PCA) | Xanthomonas oryzae pv. oryzae | Down-regulated the expression of pyruvate dehydrogenase subunit E1. | tamu.edu |

Modulation of Cellular Signaling Pathways

By interacting with key enzymes and generating redox stress, phenazines can modulate a wide range of cellular signaling pathways, influencing processes from inflammation to apoptosis.

The redox-cycling nature of phenazines can lead to the generation of reactive oxygen species (ROS), which are potent signaling molecules. asm.org Studies on various phenazines have shown this can trigger ROS-mediated signaling pathways. frontiersin.org For example, pyocyanin (B1662382), another well-known phenazine, modulates immune responses by promoting pro-inflammatory cytokine production and affecting pathways like EGFR-AKT/ERK1/2. aai.org

More specifically, phenazine-1-carboxamide (PCN) has been shown to induce apoptosis in lung and breast cancer cells through the mitochondrial intrinsic pathway. nih.gov This involves the overexpression of the tumor suppressor p53, an increase in the pro-apoptotic protein Bax, and subsequent cytochrome C release. nih.gov Crucially, PCN was also found to inhibit anti-apoptotic Bcl-2 family proteins, shifting the cellular balance towards programmed cell death. nih.gov Furthermore, other novel phenazine derivatives have demonstrated the ability to inhibit the NFκB signaling pathway, a central regulator of inflammation. nih.gov This inhibition leads to a reduction in downstream inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov These examples from closely related phenazines strongly suggest that this compound likely has significant effects on cellular signaling networks, a critical area for future research.

Role as Intercellular Signals in Bacterial Communities

Phenazine compounds, including Phenazine-1-carboxamide (PCN), function as critical intercellular signaling molecules that modulate community behavior in various bacterial species. Their production is often tightly regulated by population density-dependent mechanisms known as quorum sensing (QS). In many gram-negative bacteria, QS systems like the las, rhl, and pqs pathways control the expression of genes necessary for phenazine biosynthesis. apsnet.orgfrontiersin.orgacs.org

The production of PCN in Pseudomonas chlororaphis PCL1391, for instance, is observed only at high population densities and is directly regulated by the PhzI/PhzR QS system. apsnet.org The PhzI enzyme synthesizes the autoinducer molecule N-hexanoyl-L-homoserine lactone (C6-HSL), which, upon reaching a threshold concentration, binds to the transcriptional regulator PhzR. apsnet.orguniversiteitleiden.nl This complex then activates the expression of the phenazine biosynthetic (phz) operon, leading to the production of phenazine-1-carboxylic acid (PCA), the direct precursor to PCN. apsnet.orguniversiteitleiden.nl In some strains, this regulation is further influenced by additional secreted factors, highlighting a complex network of signals that fine-tune phenazine production based on environmental and population cues. apsnet.org

Beyond being a product of QS regulation, phenazines themselves can act as terminal signals in the QS cascade, influencing gene expression and coordinating collective behaviors. frontiersin.orgcaltech.edu This positions PCN and its precursors not merely as metabolic byproducts but as integral components of the chemical language bacteria use to organize and adapt as a community. frontiersin.orgsciopen.com

Influence on Gene Expression Patterns

Phenazine-1-carboxamide and its precursors exert significant influence on bacterial physiology by altering global gene expression patterns. Transcriptomic studies in phenazine-producing bacteria have revealed that these compounds modulate the expression of hundreds of genes, affecting a wide range of cellular processes. plos.orgnih.govacs.orgasm.org

In Pseudomonas chlororaphis, the production of phenazines, including the PCA precursor, leads to the differential expression of over 800 genes compared to a non-producing mutant. plos.org Notably, a gene cluster encoding a bacteriophage-derived pyocin and its associated lysis cassette was significantly upregulated in phenazine-producing strains. plos.org This upregulation is linked to increased cell autolysis, a key process in biofilm development. plos.org Furthermore, phenazine production was found to downregulate genes in pathways that compete for the same metabolic precursors, such as those involved in anthranilate metabolism, thereby channeling more carbon flux towards phenazine biosynthesis. plos.orgnih.gov

Other regulated functions include the expression of genes involved in the production of exoenzymes like proteases and chitinases, as well as other secondary metabolites such as pyrrolnitrin. plos.org In Pseudomonas aeruginosa, the presence or absence of phenazines affects the expression of genes related to denitrification and iron acquisition. microbiologyresearch.org Fusaric acid, a toxin from the fungus Fusarium oxysporum, was shown to repress PCN production by downregulating the expression of the phz biosynthetic operon and the regulatory genes phzI and phzR. microbiologyresearch.org These findings underscore the role of phenazines as regulatory molecules that profoundly reshape the bacterial transcriptome to adapt to different environmental conditions and interactions.

Contribution to Biofilm Formation and Architecture

Phenazines are integral to the development and structural integrity of bacterial biofilms. Their contribution is multifaceted, involving cell adhesion, matrix production, and morphological development. In Pseudomonas chlororaphis, the production of phenazines is essential for the ability to form surface-attached biofilms. arizona.edu Mutants unable to synthesize phenazines are significantly impaired in biofilm formation, a defect that can be restored by the external addition of these compounds. arizona.edu

A primary mechanism by which phenazines promote biofilm architecture is by inducing the release of extracellular DNA (eDNA). nih.govplos.org eDNA is a critical structural component of the biofilm matrix, acting as a scaffold for the microbial community. nih.gov Phenazines, through their redox activity, can lead to the generation of hydrogen peroxide (H₂O₂), which in turn causes the lysis of a subpopulation of bacterial cells and the subsequent release of their chromosomal DNA into the extracellular environment. nih.govplos.orgbiorxiv.org Transcriptomic evidence has linked phenazine production to the upregulation of genes involved in cell autolysis, further supporting this mechanism. plos.org

Molecular Pathways of Antiproliferative Action

Induction of Apoptosis via Mitochondrial Pathways

Phenazine-1-carboxamide (PCN) exhibits selective antiproliferative activity against various cancer cell lines by inducing programmed cell death, or apoptosis, primarily through the mitochondrial-mediated intrinsic pathway. nih.govnih.gov This pathway is a central mechanism for eliminating damaged or cancerous cells and is tightly regulated by a host of pro- and anti-apoptotic proteins.

Treatment of cancer cells with PCN initiates a cascade of molecular events centered on the mitochondria. A key early event is the loss of the mitochondrial membrane potential (ΔΨm), which compromises the integrity of the mitochondrial outer membrane. nih.gov This is accompanied by the production of reactive oxygen species (ROS). nih.govjcu.cz The disruption of the mitochondrial membrane leads to the release of critical pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c and apoptosis-inducing factor (AIF). nih.govjcu.czresearchgate.net

The process is governed by the Bcl-2 family of proteins. PCN treatment leads to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members such as Bcl-2, Bcl-w, and Bcl-xL. nih.gov The shift in balance towards pro-apoptotic proteins facilitates mitochondrial permeabilization. Once in the cytosol, cytochrome c associates with other factors to form the apoptosome, which activates the initiator caspase, caspase-9. This, in turn, activates the executioner caspase, caspase-3, which orchestrates the systematic dismantling of the cell. nih.govnih.gov The release of AIF contributes to a caspase-independent cell death pathway. jcu.czresearchgate.net In-silico studies further suggest that PCN may directly interact with the BH3 domain of anti-apoptotic Bcl-2 proteins, inhibiting their function and promoting apoptosis. nih.gov

The table below summarizes the key molecular players involved in PCN-induced mitochondrial apoptosis.

| Protein Family | Specific Protein | Role in Apoptosis | Effect of PCN Treatment | Reference |

|---|---|---|---|---|

| Bcl-2 Family (Pro-Apoptotic) | Bax | Promotes mitochondrial outer membrane permeabilization | Upregulated | nih.govjcu.cz |

| p53 | Tumor suppressor, can activate Bax | Upregulated | nih.govnih.gov | |

| Bcl-2 Family (Anti-Apoptotic) | Bcl-2 | Inhibits apoptosis by preventing mitochondrial permeabilization | Downregulated | nih.govnih.gov |

| Bcl-xL | Inhibits apoptosis | Inhibited | nih.gov | |

| Bcl-w | Inhibits apoptosis | Inhibited | nih.gov | |

| Mitochondrial Proteins | Cytochrome c | Released into cytosol, activates caspases | Released from mitochondria | nih.govjcu.cz |

| AIF (Apoptosis-Inducing Factor) | Released into cytosol, induces caspase-independent death | Released from mitochondria | jcu.czresearchgate.net | |

| Caspases | Caspase-9 | Initiator caspase, activates Caspase-3 | Activated | jcu.cz |

| Caspase-3 | Executioner caspase, cleaves cellular substrates | Activated | nih.govnih.gov |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, phenazine compounds can exert their antiproliferative effects by halting the progression of the cell cycle, thereby preventing cancer cells from dividing. Research on phenazine derivatives demonstrates their ability to cause cell cycle arrest, typically at specific checkpoints.

A closely related compound, 5-methyl phenazine-1-carboxylic acid, has been shown to induce a G1 phase arrest in lung and breast cancer cell lines. nih.govmdpi.comresearchgate.net This arrest at the G1 checkpoint prevents the cell from entering the S phase, where DNA synthesis occurs, effectively inhibiting cell proliferation. mdpi.comresearchgate.netmdpi.com Studies on other synthetic phenazine-carboxamide derivatives have shown an ability to arrest the cell cycle at the G2/M phase. rsc.orgrsc.org This indicates that the specific substitution on the phenazine core can influence which checkpoint is targeted.

The molecular mechanism of cell cycle arrest generally involves the modulation of key regulatory proteins, namely cyclins and cyclin-dependent kinases (CDKs). The progression through different phases of the cell cycle is driven by the sequential activation of specific CDK-cyclin complexes. Antiproliferative agents often function by inhibiting the activity of these complexes. For G2/M arrest, this typically involves the downregulation of the Cyclin B1/Cdk1 complex. rsc.org For a G1 arrest, as seen with 5-methyl phenazine-1-carboxylic acid, the mechanism likely involves the inhibition of G1-phase CDKs (such as CDK2, CDK4, or CDK6) or the upregulation of endogenous CDK inhibitors, which would prevent the phosphorylation of target proteins required for the G1-to-S transition. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Phenazine 2 Carboxamide Derivatives

Impact of Carboxamide Group Position and Substitution

The position of the carboxamide group on the phenazine (B1670421) ring is a critical determinant of biological activity. Phenazine-2-carboxamide is an isomer of the more extensively studied phenazine-1-carboxamide (B1678076) (PCN). While both share the same molecular formula, the different placement of the carboxamide moiety can lead to distinct physical properties and biological activities. For instance, in the context of antifungal activity, PCN, produced by Pseudomonas chlororaphis PCL1391, shows significantly higher activity against Fusarium oxysporum at neutral pH compared to its corresponding carboxylic acid (phenazine-1-carboxylic acid, PCA). apsnet.org This enhanced activity is attributed to the nearly neutral carboxamide group, which allows the molecule to remain protonated under more basic conditions, unlike the acidic PCA. apsnet.org

The substitution on the amide nitrogen of the carboxamide group also profoundly influences activity. SAR studies on phenazine-1-carboxamides have shown that the nature of the substituent is crucial. researchgate.netbioorganica.com.ua For example, introducing a cationic side chain, such as -NH(CH₂)₂N(CH₃)₂, can lead to potent antitumor agents that act as topoisomerase inhibitors. bioorganica.com.ua However, the scope for variation on this side chain is limited, suggesting a specific binding interaction, likely with DNA. researchgate.net Complex investigations into new phenylamides of phenazine-1-carboxylic acid revealed significant growth retardation of several gram-positive bacterial strains. researchgate.net The key structural feature for high activity in these N-aryl substituted amides was the presence of a hydroxy or dialkylamino group at the para- or meta-position of the aryl ring. researchgate.net

| Compound/Derivative | Position of -CONH₂ | Substitution on Amide | Key SAR Finding | Reference |

| Phenazine-1-carboxamide (PCN) | 1 | Unsubstituted | More active than PCA at neutral pH due to the neutral carboxamide group. apsnet.org | apsnet.org |

| This compound | 2 | Unsubstituted | Isomeric position relative to PCN leads to different properties. | |

| N-[2-(dimethylamino)ethyl]phenazine-1-carboxamide | 1 | Cationic side chain | Acts as an efficient antitumor agent and topoisomerase inhibitor. bioorganica.com.ua | bioorganica.com.ua |

| N-aryl(hetaryl)-phenazine-1-carboxamides | 1 | Aryl/Hetaryl groups | Hydroxy or dialkylamino groups on the aryl ring are required for high antibacterial activity. researchgate.net | researchgate.net |

Influence of Phenazine Core Substituents (e.g., Halogenation, Alkyl, Methoxy)

Modifications to the tricyclic phenazine core significantly modulate the biological profile of this compound derivatives. Substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, to the phenazine ring is a common strategy to enhance biological activity. Halogenated phenazine derivatives have been shown to be effective antibacterial agents. nih.gov For example, 2-bromo-1-hydroxyphenazine and 2,4-dibromo-1-hydroxyphenazine exhibit potent growth inhibition against Staphylococcus aureus and S. epidermidis. rsc.org The loss of the bromine atom at the 2-position results in a complete loss of activity, highlighting the importance of this specific substitution. rsc.org In a series of N-phenylpyrazine-2-carboxamides, which are structurally related, chloro-substituted derivatives were investigated for herbicidal activity, with 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide showing the most effective inhibition of photosynthesis. mdpi.com

Alkyl and Methoxy (B1213986) Groups: Small, lipophilic substituents like methyl (alkyl) or methoxy groups can also enhance cytotoxic activity. acs.org In a study of bis(phenazine-1-carboxamides) as anticancer agents, analogues with small, lipophilic substituents such as methyl or chloro groups at the 9-position were the most potent inhibitors. acs.org The removal of the hydroxyl group from the natural product myxin (B609384) (1-hydroxy-6-methoxyphenazine-5,10-dioxide) and its replacement with a methoxy group (to form 1,6-dimethoxyphenazine-5,10-dioxide) was found to increase its antimicrobial potency, indicating that simple electron-donating groups may not be as effective as oxygen-based substituents that increase electron density via resonance. skemman.is

| Substituent Type | Position on Phenazine Core | Effect on Biological Activity | Example Compound | Reference |

| Halogen (Br) | 2 and 4 | Potent antibacterial activity against S. aureus. rsc.org | 2,4-dibromo-1-hydroxyphenazine | rsc.org |

| Halogen (Cl) | 9 | Increased potency as a dual topoisomerase I/II inhibitor. acs.org | 9-Chloro-bis(phenazine-1-carboxamide) | acs.org |

| Alkyl (CH₃) | 9 | Increased potency as a dual topoisomerase I/II inhibitor. acs.org | 9-Methyl-bis(phenazine-1-carboxamide) | acs.org |

| Methoxy (OCH₃) | 1 | Increased antimicrobial potency compared to the hydroxyl analogue (myxin). skemman.is | 1-methoxyphenazine 5,10-dioxide | skemman.is |

Effects of Extended π-Conjugation and Planarity on Biological Interactions

The phenazine core is a planar, tricyclic system with an extended π-conjugated electron system. These structural features are fundamental to the biological activity of this compound derivatives, as they facilitate non-covalent interactions with biological macromolecules like DNA and proteins.

The planarity of the phenazine ring allows it to intercalate between the base pairs of DNA. bioorganica.com.ua This mode of binding, driven by π-π stacking interactions, can disrupt DNA replication and transcription, leading to cytotoxic effects. bioorganica.com.ua The extended π-system is crucial for this intercalation and also plays a role in the redox activity of phenazines. Phenazines can act as electron shuttles, accepting and donating electrons, which can lead to the generation of reactive oxygen species (ROS). This redox cycling is a key mechanism for their antimicrobial and antitumor properties. ontosight.ai

Increasing the extent of π-conjugation generally leads to a smaller HOMO-LUMO energy gap, which can affect the molecule's electronic and photophysical properties. libretexts.org In the context of drug design, extending the π-system, for instance by fusing additional aromatic rings, can be a strategy to modulate DNA binding affinity and biological activity. nih.gov For example, the design of phenazine-linked covalent organic frameworks has shown that the extended π-conjugation enables selective interactions with conjugated drug molecules through π-π interactions. chemrxiv.org The planarity and extended conjugation of the phenazine structure are thus key features that enable potent biological interactions, distinguishing them from less planar or smaller aromatic systems.

Comparative SAR with Structurally Related Heterocycles (e.g., Pyrazine-2-carboxamide, 2-Aminobenzamides)

Comparing the SAR of this compound with smaller, structurally related heterocycles helps to elucidate the contribution of the extended phenazine core to biological activity.

Pyrazine-2-carboxamide: Pyrazines are six-membered aromatic rings containing two nitrogen atoms. Pyrazine-2-carboxamide represents the core heterocyclic amide without the two fused benzene (B151609) rings of the phenazine system. While pyrazine (B50134) derivatives themselves exhibit a range of biological activities, including antimycobacterial and herbicidal effects, the extended π-system of the phenazine ring typically confers stronger and different biological actions. mdpi.comsciforum.net The larger, more lipophilic, and planar surface of the phenazine core allows for more effective π-π stacking and intercalation with DNA, a mechanism less prominent for the smaller pyrazine ring. This difference is reflected in the potent anticancer activity of many phenazine carboxamides, which often target topoisomerases via DNA intercalation. researchgate.netacs.org

2-Aminobenzamides: These compounds feature a single benzene ring with an amino and a carboxamide group. Compared to this compound, 2-aminobenzamides lack the extended π-conjugation and the redox-active pyrazine ring. The phenazine core's ability to undergo redox cycling and generate ROS is a significant source of its antimicrobial activity, a trait not prominent in simple benzamides. Furthermore, the larger, planar phenazine structure is more suited for intercalating into DNA or binding to enzyme active sites via π-π stacking, whereas the smaller 2-aminobenzamide (B116534) structure has more limited potential for such interactions.

| Compound Class | Core Structure | Key Structural Difference from this compound | Impact on Biological Activity | Reference |

| This compound | Tricyclic (Benzene-Pyrazine-Benzene) | - | Potent DNA intercalator, redox-active, broad biological activities. | bioorganica.com.ua |

| Pyrazine-2-carboxamide | Monocyclic (Pyrazine) | Lacks the two fused benzene rings; smaller π-system. | Generally weaker and different spectrum of activity; less effective DNA intercalator. | mdpi.comsciforum.net |

| 2-Aminobenzamide | Monocyclic (Benzene) | Lacks the pyrazine ring and one benzene ring; not a fused system. | Lacks significant redox activity and strong DNA intercalating ability. |

Pharmacophore Modeling and Ligand Design for this compound Analogues

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. frontiersin.orgnih.gov Based on the SAR data from a series of active this compound analogues, a pharmacophore model can be constructed.

This model serves as a 3D query to screen virtual libraries of compounds to identify novel molecules with different chemical scaffolds but the correct spatial arrangement of features for biological activity. nih.gov For phenazine derivatives, a typical pharmacophore model for anticancer activity might include:

A planar aromatic feature representing the intercalating phenazine core.

A hydrogen bond donor/acceptor feature for the carboxamide group.

A positive ionizable or hydrogen-bonding feature representing substituents on the amide, which often interact with the DNA backbone or the target enzyme. bioorganica.com.ua

Specific hydrophobic or electron-withdrawing/donating features corresponding to effective substituents on the phenazine core.

By understanding these key interactions through SAR and encapsulating them in a pharmacophore model, medicinal chemists can rationally design new this compound analogues. This approach moves beyond simple trial-and-error synthesis towards a more focused strategy, aiming to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. For instance, if SAR studies show that a halogen at a specific position is crucial, the pharmacophore model will include a feature at that location, guiding the design of new analogues that retain this key interaction.

Advanced Characterization and Analytical Techniques in Phenazine 2 Carboxamide Research

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of phenazine-2-carboxamide, offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) Spectroscopy for Molecular Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the this compound molecule.

In ¹H NMR spectroscopy, the aromatic protons of the phenazine (B1670421) core typically resonate in the downfield region, generally between δ 7.2 and 9.4 ppm. The protons of the carboxamide group (NH₂) produce signals that are usually found more upfield, around δ 5.2–5.3 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. While specific data for this compound is not extensively detailed in the provided results, related phenazine structures show characteristic signals for the aromatic and heterocyclic rings. For instance, in some phenazine derivatives, carbonyl carbons of amide or ester groups can appear at chemical shifts as high as 170.2 ppm. diva-portal.org In other complex phenazine structures, carbonyl carbons have been observed at δ 207.0, 205.0 (ketones), 172.6 (ester), and 166.3 (carboxylic acid). nih.gov The solubility of phenazine compounds can sometimes pose a challenge in obtaining high-quality solution NMR spectra. diva-portal.org

Table 1: Representative ¹H and ¹³C NMR Data for Phenazine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.2 - 9.4 | Aromatic protons |

| ¹H | 5.2 - 5.3 | Carboxamide (NH₂) protons |

| ¹³C | 166.3 - 207.0 | Carbonyl carbons (ketone, ester, acid) |

| ¹³C | 56.7 | Methoxy (B1213986) carbon |

| ¹³C | 7.9 | Methyl carbon |

Mass Spectrometry (MS, LC-MS, APCI-MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. The nominal molecular weight of this compound is 223.23 g/mol .

Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed technique that couples the separation power of HPLC with the detection capabilities of MS. free.fr For phenazine-1-carboxamide (B1678076), a close isomer, LC-MS analysis in positive ionization mode shows a precursor ion [M+H]⁺ at m/z 223.94. nih.gov Tandem mass spectrometry (MS/MS) experiments on this ion reveal major fragment ions at m/z 206.958466. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique used in conjunction with LC-MS, particularly for analyzing less polar compounds. researchgate.netnih.govnih.gov It has been shown to be effective for the analysis of various pesticides, including those with heterocyclic structures similar to phenazines. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with great confidence. nih.govrroij.com

Table 2: Mass Spectrometry Data for Phenazine-1-carboxamide (Isomer of this compound)

| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS/MS | Positive | 223.94 | 206.958466, 224.922638, 222.978302, 207.701660, 178.833893 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The key functional group is the carboxamide moiety.

The IR spectrum of this compound and its derivatives shows characteristic absorption bands. The stretching vibration of the carbonyl group (C=O) in the carboxamide is typically observed in the range of 1640–1660 cm⁻¹. The N-H stretching vibrations of the primary amide (–CONH₂) give rise to signals in the region of 3300–3500 cm⁻¹. In a related phenazine compound, absorptions at 3325.39 cm⁻¹ and 2935.76 cm⁻¹ were attributed to N-H amine stretch and C-H aromatic stretch, respectively. researchgate.net Additional peaks corresponding to C=C alkene stretch, C=O carboxylic acid group, and an amide stretch have been noted at 1666.55 cm⁻¹, 1651.12 cm⁻¹, and 1643.41 cm⁻¹, respectively. researchgate.net The presence of C-N amine stretching can be identified by absorptions around 1332.86 cm⁻¹ and 1313.57 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for Phenazine Derivatives

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amide (NH₂) |

| 1640 - 1660 | C=O Stretch | Amide Carbonyl |

| 3325.39 | N-H Stretch | Amine |

| 2935.76 | C-H Stretch | Aromatic |

| 1666.55 | C=C Stretch | Alkene |

| 1651.12 | C=O Stretch | Carboxylic Acid |

| 1643.41 | Amide | |

| 1332.86, 1313.57 | C-N Stretch | Amine |

UV/Visible Spectroscopy for Electronic Transitions and Quantification

UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound, which is related to the electronic transitions within the molecule. The extended π-conjugated system of the phenazine core gives rise to characteristic absorption bands.

For phenazine-1-carboxylic acid, a structurally similar compound, strong absorption is observed at 252 nm, with a broader peak at 365 nm that has a shoulder at 354 nm. frontiersin.org These absorptions are characteristic of the phenazine moiety. frontiersin.org In general, phenazine compounds exhibit absorption maxima in the range of 300-400 nm. researchgate.netnih.gov This technique is also useful for the quantification of phenazine derivatives in solution. nih.gov

Table 4: UV/Visible Absorption Maxima for Phenazine Derivatives

| Compound | λmax (nm) |

|---|---|

| Phenazine-1-carboxylic acid | 252, 365 (shoulder at 354) |

| General Phenazines | 300 - 400 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation of this compound from reaction mixtures or natural extracts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity analysis of phenazine compounds. dcu.ie Reversed-phase HPLC is commonly employed for this purpose.

A typical HPLC method for the analysis of phenazine-1-carboxylic acid, an isomer of this compound, utilizes a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 5 mmol/L, pH 5.0) in a 60:40 volume ratio. nih.gov The separation is monitored using a UV detector, with a detection wavelength set at 248 nm. nih.gov The flow rate is generally maintained at 1.0 mL/min. nih.gov Such methods have been shown to be sensitive, accurate, and reproducible for the determination of phenazine derivatives. nih.gov The use of a photodiode array (PDA) detector in conjunction with HPLC allows for the acquisition of UV spectra of the eluting peaks, which aids in peak identification and purity assessment. nih.govdcu.ie

Table 5: Typical HPLC Parameters for Phenazine Carboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Mobile Phase | Methanol : 5 mmol/L Phosphate Buffer (pH 5.0) (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 248 nm |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of phenazine compounds. It is widely employed in research for monitoring the progress of chemical syntheses and for the preliminary separation and identification of phenazines from complex mixtures, such as bacterial extracts. nih.gov

Reaction Monitoring: In the synthesis of phenazine derivatives, TLC is crucial for determining reaction completion. rroij.comrroij.com For instance, during the synthesis of phenazine-1-carboxylic acid (PCA), a precursor to many carboxamide derivatives, TLC analysis is used to track the conversion of starting materials, such as 2-((Phenyl)amino)-3-nitrobenzoic acid, into the final phenazine product. rroij.comrroij.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product on the TLC plate indicate the reaction's progression and endpoint. rroij.comrroij.com

Preliminary Separation and Identification: TLC is also a fundamental tool for the initial separation of phenazine compounds from crude extracts. nih.gov In studies involving microorganisms like Pseudomonas aeruginosa, which produce a variety of phenazine derivatives, TLC is used to screen for their presence. nih.govresearchgate.net The crude extract is spotted on a TLC plate, and after development, the separated compounds are visualized. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter for identification. researchgate.net A phenazine-like compound produced by P. aeruginosa VSMKU1 was shown to have an Rf value of 0.57, which coincided with that of an authentic phenazine standard. nih.govresearchgate.net Similarly, bioactive fractions from Streptomyces sp. extracts, later identified as phenazine derivatives, exhibited Rf values between 0.56 and 0.58. nih.gov

Table 1: Reported Rf Values for Phenazine Compounds in TLC Analysis

| Compound Source | Stationary Phase | Mobile Phase | Reported Rf Value | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa VSMKU1 | Silica Gel | Not Specified | 0.57 | nih.gov, researchgate.net |

Capillary Zone Electrophoresis (CZE) for Quantitative Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has been successfully developed for the rapid and reliable quantitative analysis of phenazine compounds. nih.govresearchgate.net This method is particularly valuable for monitoring the dynamic production of phenazines in bacterial fermentation cultures. nih.govresearchgate.net

A validated CZE method was established for the simultaneous quantification of phenazine-1-carboxylic acid (PCA) and 2-hydroxyphenazine (B1496473) (2-OH-PHZ), demonstrating its applicability for phenazine analysis. nih.govresearchgate.net The optimized conditions allowed for the separation of these compounds in under two minutes. nih.govresearchgate.net The method's validation confirmed its suitability for precise quantitative measurements, showcasing excellent linearity, low limits of detection (LOD), and low limits of quantification (LOQ). nih.govresearchgate.net

Optimized CZE Conditions:

Buffer: 10mM phosphate buffer at pH 7.3 nih.govresearchgate.net